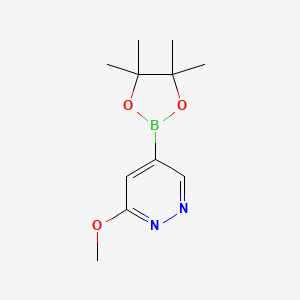

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 445264-60-8) is a boronic ester derivative of pyridine with a methoxy substituent at the 3-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₂H₁₈BNO₃, and it serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl frameworks . The pinacol boronate group enhances stability and solubility in organic solvents compared to free boronic acids, making it advantageous for catalytic applications .

This compound is commercially available (e.g., TCI Chemicals, CymitQuimica) and is utilized in drug discovery pipelines for its ability to introduce boron-containing moieties into target molecules, which are pivotal in developing kinase inhibitors and other bioactive agents .

Properties

Molecular Formula |

C11H17BN2O3 |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-9(15-5)14-13-7-8/h6-7H,1-5H3 |

InChI Key |

NXRATTINECRXBN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation (Mukaiyama-Borylation)

This is the most common and efficient method to prepare boronic esters like 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. The procedure involves the following:

- Starting material : 5-bromo-3-methoxypyridazine or related halogenated pyridazine.

- Reagents : Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)), palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos.

- Base : Potassium acetate (KOAc) or cesium carbonate.

- Solvent : Mixture of 1,4-dioxane and water.

- Conditions : The reaction is typically carried out under an inert atmosphere (argon or nitrogen), heated at around 100°C for 12 hours or more.

$$

\text{5-bromo-3-methoxypyridazine} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd catalyst, dioxane/H}_2\text{O}, 100^\circ C} \text{3-Methoxy-5-(pinacolboronate)pyridazine}

$$

- The reaction mixture is stirred vigorously under argon.

- After completion, the mixture is extracted with ethyl acetate and washed sequentially with water, ammonium chloride solution, and brine.

- The organic phase is dried over sodium sulfate and concentrated.

- The product is purified by flash chromatography on silica gel.

- Yields typically range from moderate to high (often >70%).

- Purity is confirmed by NMR (1H and 13C) and mass spectrometry.

This method is supported by detailed experimental protocols and spectral data in recent literature.

Comparative Table of Preparation Conditions

| Parameter | Method 1: Mukaiyama-Borylation | Method 2: Microwave-Assisted Coupling (Indirect) |

|---|---|---|

| Starting Material | Halogenated methoxypyridazine (e.g., 5-bromo-3-methoxypyridazine) | Boronic ester + aryl halide |

| Boron Reagent | Bis(pinacolato)diboron | Boronic ester (prepared compound) |

| Catalyst | Pd2(dba)3 + dppf or XPhos | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 |

| Base | KOAc or Cs2CO3 | Cs2CO3 or Na2CO3 |

| Solvent | 1,4-Dioxane/H2O | 1,4-Dioxane/H2O |

| Temperature | 100°C | 100-130°C (microwave) |

| Reaction Time | 12+ hours | 20-60 minutes |

| Atmosphere | Argon or nitrogen | Inert atmosphere (N2) |

| Yield | Moderate to high (>70%) | High (varies with substrate) |

| Purification | Flash chromatography | Flash chromatography |

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The presence of bases like KOAc facilitates the transmetallation step. Ligands such as dppf stabilize the palladium catalyst and enhance reaction efficiency.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic methoxy singlet (~3.9 ppm) and aromatic protons of the pyridazine ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with the boronic ester molecular weight.

- Infrared Spectroscopy (IR): Bands corresponding to B–O stretching and aromatic C–H.

- Chromatography: Purification by silica gel chromatography using gradients of heptane/ethyl acetate or chloroform/methanol.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products

Oxidation: Formation of 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related boronic ester derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Key Applications/Properties |

|---|---|---|---|---|

| 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 445264-60-8 | C₁₂H₁₈BNO₃ | Methoxy (3-position), boronate (5-position) | Suzuki coupling; pharmaceutical intermediates |

| 2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-ylamine | 893440-50-1 | C₁₂H₁₈BN₂O₃ | Methoxy (2-position), amine (3-position) | Drug intermediates; enhanced nucleophilicity |

| 3-(Phenylmethoxy)-5-(dioxaborolan-2-yl)pyridine | - | C₁₈H₂₁BNO₃ | Benzyloxy (3-position) | Lipophilic scaffolds; polymer chemistry |

| 5-(Dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | C₁₀H₁₆BN₂O₂ | Amine (2-position) | Bioconjugation; fluorescent probes |

| 3-Methoxy-5-(dioxaborolan-2-yl)benzonitrile | 1035266-33-1 | C₁₃H₁₅BNO₃ | Benzonitrile core, methoxy (3-position) | Materials science; agrochemical precursors |

| 2-(Methoxymethoxy)-5-(dioxaborolan-2-yl)pyridine | - | C₁₃H₂₀BNO₄ | Methoxymethoxy (2-position) | Protecting-group strategies; lab-scale synthesis |

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridazine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 308.18 g/mol. The structure can be represented as follows:

1. Inhibition of Kinases

Research indicates that compounds similar to 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine exhibit inhibitory effects on various kinases. For instance, studies have shown that modifications in the structure of related compounds can lead to significant inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a crucial role in numerous cellular processes including cell proliferation and survival .

2. Antioxidant Properties

The compound's dioxaborolane structure may contribute to its antioxidant properties. Antioxidants are vital in reducing oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that similar compounds can scavenge free radicals effectively .

3. Anti-inflammatory Effects

In studies involving microglial cells (BV2 cells), certain derivatives of pyridazine compounds have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) . This anti-inflammatory activity suggests potential applications in treating neuroinflammatory conditions.

Case Study 1: GSK-3β Inhibition

A recent study investigated the inhibitory activity of various pyridazine derivatives on GSK-3β. The results indicated that specific modifications to the dioxaborolane moiety enhanced inhibitory potency significantly. The most effective compounds exhibited IC50 values ranging from 10 to 100 nM .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Compound A | 15 | High selectivity for GSK-3β |

| Compound B | 50 | Moderate inhibition |

| Compound C | 100 | Lower activity |

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity using the ORAC assay. Compounds derived from similar structures showed significant radical scavenging activity compared to standard antioxidants.

| Compound | ORAC Value (μmol TE/g) | Comparison |

|---|---|---|

| Compound D | 200 | Higher than Trolox |

| Compound E | 150 | Comparable to Vitamin C |

Applications in Drug Development

The versatility of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine extends beyond basic research into practical applications:

- Medicinal Chemistry : Its ability to modify biological activity makes it a valuable scaffold for drug development targeting various diseases.

- Organic Synthesis : The compound serves as an essential building block for synthesizing complex organic molecules.

Q & A

Q. Example Data :

- ¹¹B NMR (CDCl₃) : δ 30.2 ppm (sharp singlet, Bpin group) .

- HRMS : Calculated for C₁₄H₂₁BN₂O₃: 276.16; Found: 276.15 .

Advanced: How can cross-coupling efficiency be optimized for this boronate in Suzuki-Miyaura reactions?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces side reactions .

- Base Screening : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Solvent Effects : Mixed solvents (THF:H₂O, 4:1) improve solubility of aryl halides .

Contradiction Note : Some studies report Pd(OAc)₂ as ineffective for electron-deficient pyridazines, favoring Pd(dppf)Cl₂ instead .

Advanced: What crystallographic challenges arise during structural analysis of this compound?

Methodological Answer:

- Boron Disorder : The Bpin group may exhibit rotational disorder, requiring TWINABS for data correction .

- Data Resolution : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for boron and adjacent oxygen atoms .

- Software Workflow : SHELXL for refinement and OLEX2 for visualization ensure accurate bond-length validation (e.g., B–O bonds ~1.36 Å) .

Advanced: How does the boronate ester group influence reactivity in aqueous or oxidative environments?

Methodological Answer:

- ROS-Responsive Cleavage : The Bpin group reacts with H₂O₂ (1–10 mM) to release boronic acid, enabling applications in drug delivery. Kinetic studies show >90% cleavage within 2h at 37°C .

- Hydrolytic Stability : Stability in PBS (pH 7.4, 24h) is critical for biological assays. Adjust pinacol protecting groups (e.g., switch to neopentyl glycol) enhances stability .

Q. Example Data :

| Condition | Reaction Time | Conversion |

|---|---|---|

| 10 mM H₂O₂, pH 7.4 | 2h | 95% |

| PBS, pH 7.4 | 24h | <5% degradation |

Advanced: What strategies address regioselectivity challenges in further functionalizing this compound?

Methodological Answer:

- Directed Ortho-Metalation : Use LiTMP to deprotonate the pyridazine ring at specific positions, followed by electrophilic quenching .

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a TBS ether) to direct cross-coupling to the boronate-bearing position .

Contradiction Note : Some Pd catalysts favor coupling at the boronate site, while others promote C–H activation at adjacent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.